1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one
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Description
The compound “1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one” is a complex organic molecule that contains a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This compound is part of a larger family of 1,2,4-oxadiazoles, which have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, including the compound , is characterized by a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these atoms allows for two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Future Directions
The future directions for research on 1,2,4-oxadiazoles, including “1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one”, involve further exploration of their potential as anti-infective agents . Additionally, there is interest in designing new molecules by substituting different substituents based on 3D QSAR outcomes . These new compounds could be synthesized and screened for their anticancer activity against different cancer cell lines .
properties
IUPAC Name |
1-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-3-11(16)15-6-4-14(5-7-15)8-10-12-9(2)17-13-10/h3H,1,4-8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJWKWXHIIMEOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCN(CC2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one |
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